3-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile
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Overview
Description
3-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile is a compound that belongs to the class of oxadiazole derivatives.
Preparation Methods
The synthesis of 3-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile typically involves the following steps:
Formation of the oxadiazole ring: This is achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile.
Formation of the benzonitrile moiety: This is typically achieved through a nucleophilic aromatic substitution reaction involving a cyanide source.
Chemical Reactions Analysis
3-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes, such as DNA synthesis and repair, leading to its antimicrobial and anticancer effects.
Pathways: It affects various signaling pathways, including those involved in cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
3-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile can be compared with other similar compounds, such as:
- 4-({[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile : This compound has a similar structure but contains a benzothieno[2,3-d]pyrimidine moiety instead of the oxadiazole ring.
- N’-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazides : These compounds have a similar oxadiazole ring but differ in the substituents attached to the ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H10BrN3OS |
---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
3-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C16H10BrN3OS/c17-14-6-4-13(5-7-14)15-19-20-16(21-15)22-10-12-3-1-2-11(8-12)9-18/h1-8H,10H2 |
InChI Key |
VNDGSFDQKYGQDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CSC2=NN=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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